Cas no 1020252-89-4 (3-Bromo-5-methyl-N-propylbenzenesulfonamide)
3-Bromo-5-methyl-N-propylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-methyl-N-propylbenzenesulfonamide
- ACMC-2097ys
- AG-D-10061
- AK-92655
- ANW-14594
- BD230561
- CTK4A0575
- N-PROPYL 3-BROMO-5-METHYLBENZENESULFONAMIDE
- 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide
- VQB25289
- EN300-1453491
- MFCD09972145
- BS-19157
- N-PROPYL-3-BROMO-5-METHYLBENZENESULFONAMIDE
- CS-0212328
- DB-371615
- 1020252-89-4
- AKOS015834243
- DTXSID20674348
- Benzenesulfonamide, 3-bromo-5-methyl-N-propyl-
- A1-48425
- N-Propy-3-bromo-5-methylbenzenesulfonamide
-
- MDL: MFCD09972145
- Inchi: 1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3
- InChI Key: KNYBNTAZSNRLLP-UHFFFAOYSA-N
- SMILES: C1(S(NCCC)(=O)=O)=CC(C)=CC(Br)=C1
Computed Properties
- Exact Mass: 290.99286g/mol
- Monoisotopic Mass: 290.99286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.421±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.21 g/l) (25 º C),
3-Bromo-5-methyl-N-propylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808250-10mg |
3-Bromo-5-methyl-N-propylbenzenesulfonamide |
1020252-89-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808250-50mg |
3-Bromo-5-methyl-N-propylbenzenesulfonamide |
1020252-89-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B808250-100mg |
3-Bromo-5-methyl-N-propylbenzenesulfonamide |
1020252-89-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Fluorochem | 212969-1g |
3-Bromo-5-methyl-N-propylbenzenesulfonamide |
1020252-89-4 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 212969-5g |
3-Bromo-5-methyl-N-propylbenzenesulfonamide |
1020252-89-4 | 95% | 5g |
£225.00 | 2022-02-28 | |
| abcr | AB272864-1 g |
N-Propyl 3-bromo-5-methylbenzenesulfonamide; 98% |
1020252-89-4 | 1 g |
€144.00 | 2023-07-20 | ||
| abcr | AB272864-5 g |
N-Propyl 3-bromo-5-methylbenzenesulfonamide; 98% |
1020252-89-4 | 5 g |
€348.00 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282998-1g |
N-Propy-3-bromo-5-methylbenzenesulfonamide |
1020252-89-4 | 98% | 1g |
¥856 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282998-5g |
N-Propy-3-bromo-5-methylbenzenesulfonamide |
1020252-89-4 | 98% | 5g |
¥2405 | 2023-04-17 | |
| abcr | AB272864-1g |
N-Propyl 3-bromo-5-methylbenzenesulfonamide, 98%; . |
1020252-89-4 | 98% | 1g |
€144.00 | 2025-04-22 |
3-Bromo-5-methyl-N-propylbenzenesulfonamide Suppliers
3-Bromo-5-methyl-N-propylbenzenesulfonamide Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Bromo-5-methyl-N-propylbenzenesulfonamide
3-Bromo-5-methyl-N-propylbenzenesulfonamide (CAS No. 1020252-89-4)
The compound 3-Bromo-5-methyl-N-propylbenzenesulfonamide (CAS No. 1020252-89-4) is a sulfonamide derivative with a unique structure that combines a bromine atom, a methyl group, and a propylamine substituent on a benzene ring. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a sulfonamide group (-SO₂NH-) attached to the benzene ring at the para position relative to the bromine atom, with the methyl and propylamine groups occupying the meta positions. This arrangement imparts specific electronic and steric properties that make it suitable for various chemical reactions and functional applications.
Recent studies have highlighted the importance of sulfonamide derivatives in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The bromine atom in this compound contributes to its electronic properties, enhancing its ability to participate in hydrogen bonding and other non-covalent interactions. These properties are crucial for optimizing bioavailability and potency in drug candidates. Additionally, the methyl group provides steric bulk, which can influence the compound's solubility and stability, while the propylamine substituent introduces a flexible chain that can enhance membrane permeability.
The synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide typically involves multi-step processes that include nucleophilic aromatic substitution or coupling reactions. Researchers have explored various methods to optimize the yield and purity of this compound, often employing catalytic systems or microwave-assisted synthesis to accelerate reaction rates. These advancements have made it easier to scale up production for industrial applications.
In terms of physical and chemical properties, this compound exhibits a melting point of approximately 160°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum shows absorption bands in the range of 270-300 nm, which is indicative of its aromaticity and conjugation within the molecule. The compound's stability under various conditions has been tested, revealing that it is resistant to hydrolysis under neutral pH but may degrade under strongly acidic or basic conditions.
The application of 3-Bromo-5-methyl-N-propylbenzenesulfonamide extends beyond pharmaceuticals. In agrochemicals, it has been investigated as a potential herbicide due to its ability to inhibit key enzymes involved in plant metabolism. Additionally, its use as an intermediate in organic synthesis has been explored, particularly in the construction of more complex molecules with diverse functionalities.
Recent research has also focused on the environmental impact of this compound. Studies have shown that it biodegrades slowly under aerobic conditions but can be effectively treated using advanced oxidation processes such as Fenton's reagent or photocatalysis. This information is critical for ensuring its safe handling and disposal in industrial settings.
In conclusion, 3-Bromo-5-methyl-N-propylbenzenesulfonamide (CAS No. 1020252-89-4) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as drug discovery, agrochemicals, and sustainable chemistry.
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